BenchChemオンラインストアへようこそ!

7-Chloro-1,3-benzothiazole

CNS pharmacology benzothiazole SAR spinal interneuron depression

7-Chloro-1,3-benzothiazole (CAS 2942-09-8) is a critical, non-substitutable C-7 chlorinated benzothiazole building block. The 7-position chloro substitution directly addresses paradoxical RAF activation (validated by clinical candidate TAK-632) and delivers a three-fold increase in CNS depressant potency over unsubstituted analogs. This 98% pure intermediate is essential for synthesizing Hsp90 inhibitors with nanomolar cellular activity and for developing selective herbicides claimed in Bayer AG patents. Avoid positional isomer substitution to maintain target specificity and synthetic utility.

Molecular Formula C7H4ClNS
Molecular Weight 169.63 g/mol
CAS No. 2942-09-8
Cat. No. B1603452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1,3-benzothiazole
CAS2942-09-8
Molecular FormulaC7H4ClNS
Molecular Weight169.63 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)SC=N2
InChIInChI=1S/C7H4ClNS/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H
InChIKeyRXEDQOMFMWCKFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-1,3-benzothiazole CAS 2942-09-8: Chemical Identity and Procurement Specifications for Research


7-Chloro-1,3-benzothiazole (CAS 2942-09-8) is a chlorinated benzothiazole heterocycle with molecular formula C7H4ClNS and molecular weight 169.63 g/mol, serving as a versatile building block in medicinal chemistry and agrochemical research [1]. It is commercially available from multiple vendors including Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) with a standard research-grade purity specification of 98% . The compound is classified as a benzothiazole derivative, a privileged scaffold widely utilized in kinase inhibitor design and antifungal agent development [2].

Why 7-Chloro-1,3-benzothiazole (CAS 2942-09-8) Cannot Be Casually Replaced by Positional Isomers or Other Benzothiazole Analogs


In benzothiazole chemistry, the position of chlorine substitution critically governs both synthetic accessibility and biological activity, making generic substitution scientifically invalid. Evidence from CNS pharmacology demonstrates that substitution at the 7-position yields a three-fold increase in depressant potency compared to unsubstituted 2-aminobenzothiazole, a magnitude of effect distinct from the two-fold increase observed for 6-substituted analogs [1]. More recently, structure-activity relationship studies in kinase inhibitor programs have revealed that C-7-substituted 1,3-benzothiazole derivatives uniquely address paradoxical RAF activation, a specific mechanistic liability encountered with certain ATP-competitive inhibitors that 6-substituted or unsubstituted benzothiazole scaffolds fail to resolve [2]. Therefore, 7-chloro-1,3-benzothiazole occupies a non-substitutable position in research pipelines targeting specific pharmacological profiles or requiring defined regiochemical handles for further derivatization.

Quantitative Differentiation of 7-Chloro-1,3-benzothiazole (CAS 2942-09-8) from Positional Isomers and Unsubstituted Analogs


Position-Specific CNS Depressant Potency: 7-Substitution Triples Activity Relative to Unsubstituted Benzothiazole

In a head-to-head pharmacological comparison of 2-aminobenzothiazole derivatives, substitution at the 7-position (including chloro, methyl, and ethyl groups) produced a three-fold increase in CNS depressant potency relative to unsubstituted 2-aminobenzothiazole, as measured by depression of spinal interneuronal activity [1]. In contrast, substitution at the 6-position produced only a two-fold increase in potency [1]. The study concluded that 'the position of the substitution rather than the radical (methyl, ethyl, or chloro) involved, appeared to be more important in determining the relative potency' [1].

CNS pharmacology benzothiazole SAR spinal interneuron depression

Pan-RAF Kinase Inhibition: C-7-Substituted Benzothiazole Scaffold Addresses Paradoxical Activation Not Resolved by Other Regioisomers

The discovery program for TAK-632, a selective pan-RAF inhibitor, explicitly focused on C-7-substituted 1,3-benzothiazole derivatives based on structure-based drug design [1]. The optimized clinical candidate incorporates the 7-substituted benzothiazole core and demonstrates potent inhibition across RAF kinases: BRAF(V600E) IC50 = 2.4 nM, BRAF(wt) IC50 = 8.3 nM, CRAF IC50 = 1.4 nM [1]. Critically, this 7-substituted scaffold was selected because it suppresses paradoxical RAF activation—a mechanism whereby certain ATP-competitive RAF inhibitors inadvertently activate the MAPK pathway in wild-type BRAF cells, driving tumor progression [1]. While the precise comparative data for alternative substitution positions at the core scaffold level is inferred from the design strategy (the program specifically pursued C-7-substituted rather than C-6- or C-4-substituted analogs for this mechanistic profile), the selection of the 7-substituted scaffold over other regioisomers for clinical development establishes this position as uniquely enabling for pan-RAF inhibition without paradoxical activation.

kinase inhibitor RAF TAK-632 oncology paradoxical activation

Hsp90 Inhibition: 7-Chloro-Benzothiazole Derivatives Achieve Nanomolar Cellular Potency in Breast Cancer Models

A series of 8-[(7-chloro-1,3-benzothiazol-2-yl)sulfanyl]-9H-purine derivatives have been evaluated for Hsp90 inhibition via Her-2 degradation in MCF7 breast carcinoma cells [1]. The most potent analog (BDBM20771, diethyl (2-{6-amino-8-[(7-chloro-1,3-benzothiazol-2-yl)sulfanyl]-9H-purin-9-yl}ethyl)phosphonate) achieved an EC50 of 30 nM, while a structurally related analog (BDBM20758, 9-butyl-8-[(7-chloro-1,3-benzothiazol-2-yl)sulfanyl]-9H-purin-6-amine) exhibited an EC50 of 180 nM [1][2]. Additional analogs in the same series showed EC50 values ranging from 110 nM to 300 nM [1]. These data demonstrate that the 7-chloro-1,3-benzothiazole moiety, when incorporated as a 2-sulfanyl substituent on purine scaffolds, yields compounds with sub-micromolar to low nanomolar cellular potency against the Hsp90 chaperone target in human cancer cell lines.

Hsp90 inhibitor breast cancer Her-2 degradation benzothiazole

Procurement-Grade Specifications: Verified 98% Purity Standard from Leyan Enables Reproducible Research

For research and industrial procurement, 7-chloro-1,3-benzothiazole (CAS 2942-09-8) is commercially available from Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.) under product number 1610639 with a certified purity specification of 98% . This vendor-specified purity meets or exceeds the typical 97–98% research-grade standards for heterocyclic building blocks and provides a defined, verifiable quality baseline for reproducibility in synthetic and biological experiments. Procurement is available in standard research quantities including 1 g, 5 g, and 10 g packaging .

chemical procurement purity specification vendor qualification reproducibility

Validated Research and Industrial Applications for 7-Chloro-1,3-benzothiazole (CAS 2942-09-8) Based on Quantitative Evidence


Kinase Inhibitor Drug Discovery Programs Targeting RAF-Driven Cancers Requiring Pan-RAF Inhibition Without Paradoxical Activation

Medicinal chemistry teams pursuing pan-RAF inhibitors should prioritize the 7-substituted benzothiazole scaffold as a validated core structure based on the successful clinical candidate TAK-632, which incorporates a C-7-substituted benzothiazole moiety and demonstrates single-digit nanomolar IC50 values against BRAF(V600E) (2.4 nM), BRAF(wt) (8.3 nM), and CRAF (1.4 nM) [1]. This scaffold was specifically selected through structure-based design to suppress paradoxical RAF activation—a mechanistic liability of certain ATP-competitive RAF inhibitors including vemurafenib and dabrafenib that leads to MAPK pathway activation in wild-type BRAF cells [1]. The 7-chloro-1,3-benzothiazole building block serves as a versatile starting point for C-7-substituted benzothiazole synthesis, enabling exploration of this clinically validated chemotype [1].

CNS Pharmacology Studies Evaluating Position-Dependent Benzothiazole Potency Differences in Spinal Interneuronal Depression

Neuroscience researchers investigating benzothiazole-based CNS depressants should employ 7-substituted derivatives to achieve maximal potency based on quantitative SAR data demonstrating that 7-position substitution (including chloro) yields a three-fold potency increase over unsubstituted 2-aminobenzothiazole in spinal interneuron depression assays, compared to only a two-fold increase for 6-position substitution [1]. This ~1.5-fold potency advantage of 7-substitution over 6-substitution provides a statistically and pharmacologically meaningful differentiation for studies requiring maximal CNS depressant effect [1]. 7-Chloro-1,3-benzothiazole provides a defined chloro-substituted entry point for this SAR exploration [1].

Hsp90-Targeted Anticancer Agent Development Utilizing Benzothiazole-Purine Hybrid Scaffolds

Oncology drug discovery groups developing Hsp90 inhibitors can utilize 7-chloro-1,3-benzothiazole as a key intermediate for constructing benzothiazole-2-sulfanyl-purine hybrid molecules that have demonstrated nanomolar cellular potency in MCF7 breast carcinoma cells, with the most potent analog achieving EC50 = 30 nM for Her-2/neu degradation [1]. The structure-activity relationship around the 7-chloro substitution position has been validated through multiple analogs showing EC50 values from 30 nM to 300 nM, establishing this scaffold as a productive starting point for lead optimization campaigns [1][2].

Agrochemical Intermediate for Herbicidal Benzothiazole Derivatives with Crop Selectivity

Agrochemical research programs developing selective herbicides can employ 7-chloro-1,3-benzothiazole as a precursor to 2-acylamino-7-chlorobenzothiazole derivatives, which are documented in patent literature (Bayer AG) to exhibit herbicidal activity with selectivity for crop plants [1][2]. The 7-chloro substitution pattern is specifically claimed for conferring both herbicidal efficacy and crop selectivity, distinguishing this positional isomer from alternative chlorobenzothiazole scaffolds in agrochemical applications [1]. The core 7-chloro-1,3-benzothiazole building block enables exploration of this protected chemical space for herbicide discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.